molecular formula C6H8N2O3 B11765567 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid CAS No. 30581-88-5

2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid

Cat. No.: B11765567
CAS No.: 30581-88-5
M. Wt: 156.14 g/mol
InChI Key: YJZRJGAMMDSUEM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is an imidazolyl carboxylic acid derivative. It is structurally related to lactic acid, where one of the methyl hydrogens is substituted by an imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of lactic acid with imidazole under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield.

Industrial Production Methods

While specific industrial production methods for 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole ketones, while reduction can produce saturated imidazole derivatives.

Scientific Research Applications

2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

30581-88-5

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c9-4(6(10)11)3-5-7-1-2-8-5/h1-2,4,9H,3H2,(H,7,8)(H,10,11)

InChI Key

YJZRJGAMMDSUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CC(C(=O)O)O

Origin of Product

United States

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